molecular formula C25H33N3O4S2 B2412023 (Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-74-5

(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2412023
CAS RN: 533868-74-5
M. Wt: 503.68
InChI Key: USKJAFPBIVVEMT-QPLCGJKRSA-N
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Description

(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H33N3O4S2 and its molecular weight is 503.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Compound synthesis and structural analysis are key areas of research. For example, compounds similar to the specified benzamide have been formed through reactions like Diels-Alder cycloadditions, revealing specific regioisomeric forms and chemoselective reactions. These compounds often exhibit intriguing molecular interactions and crystal structures, as observed in various benzamide derivatives (Kranjc, Kočevar, & Perdih, 2011).

Anticancer Activity

  • Benzamide derivatives have been studied for their potential anticancer properties. Research includes the design and synthesis of substituted benzamides, which were evaluated for their efficacy against various cancer cell lines. Some derivatives have exhibited significant anticancer activity, offering promising avenues for therapeutic applications (Ravinaik et al., 2021).

Microwave Promoted Synthesis

  • The synthesis of benzamide derivatives, including compounds similar to the one , has been enhanced using microwave irradiation. This technique provides a cleaner, more efficient, and faster method compared to traditional thermal heating (Saeed, 2009).

Chemosensor Applications

  • Benzothiazole derivatives, closely related to the specified compound, have been explored as chemosensors for anions like cyanide. These compounds can undergo significant changes, such as color shifts and fluorescence quenching, upon reaction with specific anions, indicating potential applications in environmental monitoring and safety (Wang et al., 2015).

Photodynamic Therapy Applications

  • Compounds with benzothiazole structures have been synthesized and characterized for their photophysical and photochemical properties, which are highly relevant in applications like photodynamic therapy for cancer treatment. Their ability to generate singlet oxygen is particularly important for this application (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

  • Benzamide derivatives have also been investigated for their antifungal properties. Synthesized compounds have been screened for activity against various fungal species, with some showing promising results (Narayana et al., 2004).

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S2/c1-5-8-17-28(18-9-6-2)34(30,31)20-15-13-19(14-16-20)24(29)26-25-27(4)23-21(32-7-3)11-10-12-22(23)33-25/h10-16H,5-9,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKJAFPBIVVEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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